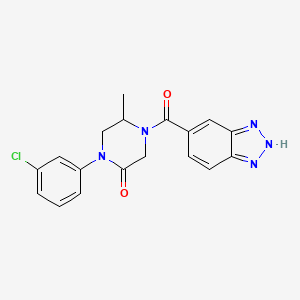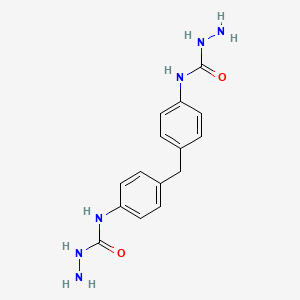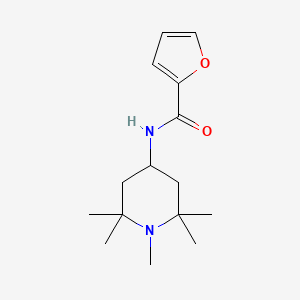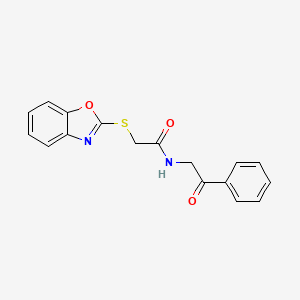
4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone is 369.0992525 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds featuring piperazine linkers and related chemical structures have been synthesized for their potential antibacterial and antifungal properties. For example, derivatives of bis(pyrazole-benzofuran) hybrids connected via piperazine demonstrated significant inhibitory effects against bacterial strains such as E. coli, S. aureus, and S. mutans, with some compounds showing more effective biofilm inhibition activities than the reference drug Ciprofloxacin. These findings suggest their potential application in addressing antibiotic-resistant bacterial infections (Ahmed E. M. Mekky, S. Sanad, 2020).
Anticancer Properties
Newly synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, featuring substituted piperazines, showed promising cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Some compounds induced cell cycle arrest and apoptotic cell death, highlighting their potential as anticancer agents (Rana M. El-Masry et al., 2022).
Antipsychotic and CNS Agents
Piperazine derivatives have also been explored for their central nervous system (CNS) activities, showing properties akin to antipsychotic agents. Some compounds exhibited significant binding affinities to dopamine D2 and serotonin 5-HT2 receptors, which are key targets for antipsychotic drugs. These studies pave the way for developing novel treatments for psychiatric disorders (Mark H. Norman et al., 1994).
Antitubercular Activity
Research into novel ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis strains. These findings indicate the potential for these compounds to contribute to the development of new antitubercular drugs, addressing the urgent need for effective treatments against drug-resistant TB strains (Kalaga Mahalakshmi Naidu et al., 2016).
properties
IUPAC Name |
4-(2H-benzotriazole-5-carbonyl)-1-(3-chlorophenyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-9-24(14-4-2-3-13(19)8-14)17(25)10-23(11)18(26)12-5-6-15-16(7-12)21-22-20-15/h2-8,11H,9-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFUYADHJKFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC3=NNN=C3C=C2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)


![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)

![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)
![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)